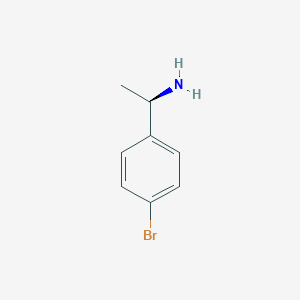

(R)-(+)-1-(4-Bromophenyl)ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZMSEPDYJGBEK-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196620 | |

| Record name | (R)-4-Bromo-alpha-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45791-36-4 | |

| Record name | (αR)-4-Bromo-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45791-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-4-Bromo-alpha-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-bromo-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-(+)-1-(4-Bromophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (R)-(+)-1-(4-Bromophenyl)ethylamine, a chiral amine with significant applications in pharmaceutical research and development. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Physical and Chemical Properties

This compound is a chiral amine that serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in medicinal chemistry.[1] Its bromophenyl moiety enhances its utility as a versatile building block in organic synthesis.[1]

General Information

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | (R)-(+)-4-Bromo-α-methylbenzylamine, (1R)-1-(4-bromophenyl)ethanamine |

| CAS Number | 45791-36-4 |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol [1][2][3][4][5][6] |

Physical Properties

A summary of the key physical properties of this compound is presented below. These parameters are critical for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Appearance | Clear, colorless to almost colorless liquid[1][7] |

| Melting Point | -25 °C[1][7] |

| Boiling Point | 258.9 °C at 760 mmHg[7][8], 112 °C at 13 mmHg[1] |

| Density | 1.390 g/mL at 20 °C[2][3][5], 1.4 g/cm³[7][8] |

| Refractive Index (n20/D) | 1.566[2][3][5][7] |

| Optical Rotation ([α]20/D) | +20.5 ± 1°, c = 3% in methanol[2][3][4][5] |

| pKa (Predicted) | 8.82 ± 0.10[7] |

| Flash Point | 110.4 °C[7] |

| Vapor Pressure | 0.0134 mmHg at 25°C[7] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of this compound, being below room temperature, is technically a freezing point determination.

Methodology:

-

A small sample of the liquid is placed in a capillary tube.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a suitable cooling bath (e.g., a dry ice/acetone slush).

-

The bath is allowed to warm slowly while stirring to ensure uniform temperature distribution.

-

The temperature at which the last solid crystals melt is recorded as the melting point.

Boiling Point Determination

Methodology:

-

A small volume of the liquid is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a Mel-Temp apparatus equipped for boiling point determination.

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Measurement

Methodology:

-

An empty, dry pycnometer (density bottle) or a graduated cylinder is weighed on an analytical balance.

-

The container is filled with a known volume of this compound.

-

The filled container is reweighed to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume. The measurement should be performed at a controlled temperature (e.g., 20 °C).

Optical Rotation Measurement

Methodology:

-

A solution of this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration (e.g., 3 g/100 mL).

-

A polarimeter is calibrated using a blank solvent.

-

The sample solution is placed in a polarimeter cell of a known path length.

-

The angle of rotation of plane-polarized light caused by the sample is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20 °C).

-

The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Process Visualization

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid chemical compound like this compound.

Caption: A flowchart illustrating the general experimental workflow for determining the key physical properties of a chemical substance.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Statements: Causes severe skin burns and eye damage.[7] Harmful if swallowed. Toxic to aquatic life with long-lasting effects.

-

Precautionary Statements: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

Storage: Store locked up in a dry, cool, and well-ventilated place. The compound is air-sensitive and should be handled under an inert atmosphere (e.g., argon).[7] Keep containers tightly closed.

-

Incompatible Materials: Strong oxidizing agents.

References

- 1. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. phillysim.org [phillysim.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. fishersci.com [fishersci.com]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to (R)-(+)-1-(4-Bromophenyl)ethylamine

CAS Number: 45791-36-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-(+)-1-(4-Bromophenyl)ethylamine, a key chiral intermediate in pharmaceutical and chemical research. This document details its physicochemical properties, synthesis, and significant applications, with a focus on its role in the development of neurologically active compounds.

Core Physicochemical Properties

This compound is a chiral amine widely utilized as a building block in asymmetric synthesis.[1][2] Its enantiomeric purity and the presence of a reactive bromine atom make it a valuable precursor for a variety of complex molecules.[3] The key physicochemical data are summarized below for easy reference.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀BrN | [3] |

| Molecular Weight | 200.08 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Density | 1.390 g/mL at 20 °C | [4] |

| Melting Point | -25 °C | [3][5] |

| Boiling Point | 112 °C at 13 mmHg; 140-145 °C at 30 mmHg | [3][6] |

| Refractive Index | n20/D 1.566 | [4] |

| Optical Rotation | [α]20/D +20.5 ± 1° (c = 3% in methanol) | [4] |

| Purity/Assay | ≥96.0% (sum of enantiomers, GC) | [4] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 45791-36-4 | [4] |

| EC Number | 256-245-0 | [4] |

| MDL Number | MFCD00066025 | [4] |

| PubChem CID | 91175 | [3] |

| SMILES | C--INVALID-LINK--c1ccc(Br)cc1 | [4] |

| InChI Key | SOZMSEPDYJGBEK-ZCFIWIBFSA-N | [4] |

Synthesis and Experimental Protocols

The enantiomerically pure this compound is typically obtained through the resolution of its racemic mixture. A common and effective method involves the use of a chiral resolving agent, such as (R)-(-)-mandelic acid.

Experimental Protocol: Chiral Resolution of (±)-1-(4-Bromophenyl)ethylamine

This protocol outlines the resolution of racemic 1-(4-bromophenyl)ethylamine using (R)-(-)-mandelic acid to yield the (R)-(+)-enantiomer.[1]

Materials:

-

Racemic 1-(4-bromophenyl)ethylamine

-

(R)-(-)-Mandelic acid

-

Isopropanol

-

Ethanol

-

4M Sodium hydroxide solution

-

Dichloromethane

-

Acetone

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Diastereomeric Salt Formation: In a suitable reaction vessel, dissolve 600 g of (R)-mandelic acid in a mixture of 2900 ml of isopropanol and 1500 ml of ethanol. Heat the mixture to 60°C to ensure complete dissolution.[1]

-

Slowly add 790 g of racemic 1-(4-bromophenyl)ethylamine to the solution. Note that this reaction is exothermic.[1]

-

Allow the solution to cool to room temperature naturally and then stir overnight.[1]

-

Collect the resulting crystalline solid by filtration and dry to obtain the diastereomeric salt.[1]

-

Recrystallization: Dissolve the collected crystals in a mixture of 2000 ml of isopropanol and 1100 ml of ethanol, heating to 60°C to dissolve completely.[1]

-

Allow the solution to cool to room temperature and stand overnight with stirring.[1]

-

Collect the purified crystals by filtration, wash with a small amount of cold acetone, and dry.[1]

-

Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and neutralize to a basic pH with a 4M sodium hydroxide solution.

-

Extract the aqueous layer three times with dichloromethane.[1]

-

Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the final product, this compound, as a colorless liquid.[1]

References

- 1. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 2. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin - Wikipedia [en.wikipedia.org]

- 4. ClinPGx [clinpgx.org]

- 5. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. Serotonin transporter - Wikipedia [en.wikipedia.org]

(R)-(+)-1-(4-Bromophenyl)ethylamine molecular weight and formula

An In-depth Technical Guide to (R)-(+)-1-(4-Bromophenyl)ethylamine

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methods for this compound, a chiral amine crucial in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Data

This compound is a versatile building block in organic synthesis and a key intermediate in the manufacturing of various biologically active molecules. Its bromophenyl group enhances reactivity, making it a valuable component in the production of pharmaceuticals and fine chemicals[1].

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₀BrN | [1][2][3][4][5][6] |

| Molecular Weight | 200.08 g/mol | [1][3][4][5][6][7] |

| Appearance | Clear colorless liquid | [1][2][8] |

| Density | 1.390 g/mL at 20 °C | [3][4][8] |

| Boiling Point | 258.9 °C at 760 mmHg; 112 °C at 13 mmHg | [1][2] |

| Melting Point | -25 °C | [1][2] |

| Refractive Index | n20/D 1.566 | [2][3][4] |

| Optical Rotation | [α]20/D +20.5 ± 1°, c = 3% in methanol | [3][4] |

| Purity (Assay) | ≥96.0% (sum of enantiomers, GC) | [3][4] |

| CAS Number | 45791-36-4 | [2][3][8] |

Applications in Research and Development

This compound is widely utilized in several key research areas:

-

Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly drugs targeting neurological disorders[1][9]. Researchers have utilized it in the development of selective serotonin reuptake inhibitors (SSRIs) and other therapeutic agents for mental health conditions[1].

-

Biochemical Research : It is employed in studies to explore receptor interactions and to understand the influence of certain drugs on neurotransmitter systems[1][9].

-

Analytical Chemistry : The compound is used to develop analytical methods for the detection and quantification of amines in biological samples, which is vital for accurate drug testing[1][9].

-

Organic Synthesis : As a chiral building block, it is valuable for creating complex molecules with high precision[9].

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are outlined below.

Synthesis of this compound via Chiral Resolution

This protocol describes the resolution of racemic 1-(4-bromophenyl)ethylamine using R-mandelic acid[8].

Materials:

-

Racemic 1-(4-bromophenyl)ethylamine

-

R-mandelic acid

-

Isopropanol

-

Ethanol

-

4M Sodium hydroxide solution

-

Dichloromethane

-

Acetone

Procedure:

-

Salt Formation: In a suitable reaction vessel, add 600 g of R-mandelic acid to a mixture of 2900 ml of isopropanol and 1500 ml of ethanol. Heat the mixture to 60°C until the solid is completely dissolved.

-

Slowly add 790 g of racemic 4-bromophenethylamine to the solution. Note that this reaction is exothermic.

-

Allow the reaction solution to cool naturally to room temperature and then stir overnight.

-

First Crystallization: Collect the solid product by filtration and dry to obtain 660 g of the diastereomeric salt crystals[8].

-

Recrystallization: Dissolve the collected crystals in a mixture of 2000 ml of isopropanol and 1100 ml of ethanol. Heat to 60°C to ensure complete dissolution, then cool to room temperature and let it stand overnight with stirring.

-

Collect the solid product by filtration, wash with a small amount of acetone, and dry to yield 510 g of purified crystals[8].

-

Liberation of the Free Amine: Neutralize the purified salt to a basic pH with a 4M sodium hydroxide solution.

-

Extraction: Extract the aqueous layer three times with dichloromethane.

-

Combine the organic phases, dry them over an appropriate drying agent, and concentrate under reduced pressure to obtain 260.7 g (33% yield) of this compound as a colorless liquid[8].

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and resolution of this compound.

Caption: Synthesis and resolution workflow for this compound.

Analytical Method: Chiral HPLC Separation

This protocol provides a general approach for the enantiomeric separation of 1-(4-bromophenyl)ethylamine using High-Performance Liquid Chromatography (HPLC), based on a published method[10].

Instrumentation and Columns:

-

HPLC system with a suitable detector (e.g., UV).

-

Chiral stationary phase column, such as Chirosil RCA(+), which contains a crown ether tetracarboxylic acid[10].

Mobile Phase:

-

Aqueous-organic mobile phases are typically used. An example is a mixture of 0.1% perchloric acid in water and an organic modifier like acetonitrile or methanol[10]. The exact ratio should be optimized for the specific column and system.

Sample Preparation:

-

Dissolve a small amount of the 1-(4-bromophenyl)ethylamine sample in the mobile phase or a compatible solvent.

Procedure:

-

Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the chromatogram and record the data. The two enantiomers will elute at different retention times.

-

The enantiomeric purity can be determined by integrating the peak areas of the (R) and (S) enantiomers.

Logical Relationship of Applications

The diverse applications of this compound are interconnected, stemming from its core identity as a chiral amine.

Caption: Interconnected applications of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound = 96.0 GC sum of enantiomers 45791-36-4 [sigmaaldrich.com]

- 4. This compound = 96.0 GC sum of enantiomers 45791-36-4 [sigmaaldrich.com]

- 5. 1-(4-Bromophenyl)ethylamine | C8H10BrN | CID 91175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (≥96.0% (sum of enantiomers, GC)) - Amerigo Scientific [amerigoscientific.com]

- 7. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 45791-36-4 [chemicalbook.com]

- 9. Idaho 360 History | Lincoln Exhibit | Idaho State Historical Society [lincoln.history.idaho.gov]

- 10. researchgate.net [researchgate.net]

(R)-(+)-1-(4-Bromophenyl)ethylamine boiling point and melting point

An In-depth Technical Guide to the Physicochemical Properties of (R)-(+)-1-(4-Bromophenyl)ethylamine

This technical guide provides a comprehensive overview of the boiling and melting points of this compound, a chiral amine compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its key physical properties, presents detailed, generalized experimental protocols for their determination, and includes a visual representation of the experimental workflow.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental in the characterization and purity assessment of chemical compounds. The following table summarizes the reported values for this compound.

| Property | Value | Conditions |

| Melting Point | -25 °C | Not specified |

| -24.99 °C | Not specified | |

| Boiling Point | 258.9 °C | at 760 mmHg |

| 112 °C | at 27 hPa | |

| 140-145 °C | at 30 mmHg |

Experimental Protocols

While specific experimental records for the determination of the cited values for this compound are not publicly available, this section details the standard and widely accepted methodologies for measuring the melting and boiling points of organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline substances, this occurs at a sharp, defined temperature. The presence of impurities typically lowers and broadens the melting point range. A common and accurate method for its determination is the capillary method, often employing an apparatus such as a Mel-Temp or a Thiele tube.[1]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Sample of this compound

-

Mortar and pestle (if sample is not a fine powder)

-

Heating medium (e.g., silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is finely powdered.[1] The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end, aiming for a sample height of about 3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure thermal equilibrium.

-

Heating: The apparatus is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point.

-

Observation: As the temperature nears the expected melting point, the heating rate is slowed to approximately 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] The presence of non-volatile impurities will typically elevate the boiling point. The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[2]

Apparatus and Materials:

-

Thiele tube

-

Small test tube (ignition tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Sample of this compound

-

Heating medium (e.g., silicone oil)

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: A small amount of the liquid sample is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.[2]

-

Apparatus Assembly: The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed into the Thiele tube containing the heating oil.

-

Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[2]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed.

-

Measurement: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2] This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for determining the melting point of a solid organic compound using the capillary method.

Caption: Workflow for Melting Point Determination.

References

(R)-(+)-1-(4-Bromophenyl)ethylamine density and refractive index

An In-depth Technical Guide on the Physical Properties of (R)-(+)-1-(4-Bromophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the density and refractive index of the chiral compound this compound. The information herein is compiled for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound is a clear, colorless liquid at room temperature. Its key physical properties, density and refractive index, are crucial for identity confirmation, purity assessment, and various applications in chemical processes.

Data Presentation

The following table summarizes the reported quantitative data for the density and refractive index of this compound.

| Physical Property | Value | Conditions |

| Density | 1.390 g/mL | at 20 °C[1][2][3] |

| 1.4 g/cm³ | - | |

| 1.371 g/mL | -[4] | |

| Refractive Index | n20/D 1.566 | at 20 °C, 589 nm |

Note: The density values show slight variations across different sources, which may be attributed to differences in measurement techniques or sample purity.

Experimental Protocols

While specific experimental documentation for the measurement of these properties for this compound is not publicly detailed, standard methodologies for determining the density and refractive index of liquid organic compounds are well-established.

Density Determination

The density of a liquid is its mass per unit volume and is typically measured in g/mL or g/cm³. A common and precise method for this determination involves the use of a digital density meter, often based on the oscillating U-tube principle.

Protocol using a Digital Density Meter (based on ASTM D4052):

-

Calibration: The instrument is first calibrated using two standards of known density, typically dry air and ultrapure water, at the measurement temperature.

-

Temperature Control: The measuring cell is brought to and maintained at the specified temperature (e.g., 20 °C) using an integrated Peltier thermostat.

-

Sample Injection: The liquid sample, this compound, is carefully injected into the measuring cell, ensuring no air bubbles are present. This can be done manually with a syringe or using an automated sampler.

-

Measurement: The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the sample.

-

Data Readout: The density value is then calculated by the instrument's software and displayed. The process is repeated to ensure reproducibility.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that depends on temperature and the wavelength of light. The Abbe refractometer is a standard instrument for this measurement.

Protocol using an Abbe Refractometer:

-

Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).

-

Temperature Stabilization: The prisms of the refractometer are brought to the desired temperature (20 °C) by circulating water from a temperature-controlled water bath.

-

Sample Application: A few drops of this compound are placed on the surface of the lower prism.

-

Measurement: The prism assembly is closed, and light (typically from a sodium lamp, D-line at 589 nm) is directed through the sample. By looking through the eyepiece, the user adjusts the instrument until the field of view is divided into a light and a dark section. The dividing line is made sharp and brought to the center of the crosshairs.

-

Reading the Value: The refractive index is then read directly from the instrument's scale.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the determination and verification of the physical properties of a liquid chemical sample like this compound.

Caption: Workflow for Physical Property Determination.

References

Spectral Data Analysis of (R)-(+)-1-(4-Bromophenyl)ethylamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the chiral compound (R)-(+)-1-(4-Bromophenyl)ethylamine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a primary amine containing a stereocenter, making the characterization of its enantiomeric purity and structural integrity crucial for its applications. Spectroscopic techniques are fundamental in providing this detailed molecular information. This guide presents a summary of the expected spectral data, detailed experimental protocols for data acquisition, and a logical workflow for spectral analysis.

Data Presentation

The following tables summarize the anticipated quantitative data for this compound.

¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~7.45 | d | ~8.4 | 2H | Ar-H (ortho to Br) |

| ~7.20 | d | ~8.4 | 2H | Ar-H (meta to Br) |

| ~4.15 | q | ~6.6 | 1H | CH-NH₂ |

| ~1.60 | s (broad) | - | 2H | NH₂ |

| ~1.38 | d | ~6.6 | 3H | CH₃ |

¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C (quaternary, attached to CH) |

| ~131.5 | Ar-CH (ortho to Br) |

| ~128.5 | Ar-CH (meta to Br) |

| ~121 | Ar-C (quaternary, attached to Br) |

| ~50 | CH-NH₂ |

| ~25 | CH₃ |

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3280 | Medium, Broad | N-H stretch (primary amine) |

| 3080-3020 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| ~1600 | Medium | N-H bend (scissoring) |

| ~1485 | Strong | Aromatic C=C stretch |

| ~1070 | Strong | C-N stretch |

| ~1010 | Strong | C-Br stretch |

| ~820 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 201/199 | Moderate | [M]⁺ (Molecular ion) |

| 186/184 | High | [M-CH₃]⁺ |

| 120 | Moderate | [C₈H₁₀N]⁺ (loss of Br) |

| 104 | Low | [C₇H₆N]⁺ |

| 91 | Low | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A higher number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a thin film of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: General workflow for spectral analysis of a chemical compound.

Chemical Identifiers for (R)-(+)-1-(4-Bromophenyl)ethylamine

For researchers and professionals in drug development and chemical synthesis, precise molecular identification is paramount. This document provides the key chemical identifiers for the chiral compound (R)-(+)-1-(4-Bromophenyl)ethylamine. The Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier Key (InChI Key) are fundamental for database searches, computational modeling, and unambiguous scientific communication.

The following table summarizes these critical identifiers for this compound.

| Identifier | Value |

| SMILES String | C--INVALID-LINK--c1ccc(Br)cc1[1][2][3] |

| InChI Key | SOZMSEPDYJGBEK-ZCFIWIBFSA-N[1][2][3][4] |

References

- 1. This compound = 96.0 GC sum of enantiomers 45791-36-4 [sigmaaldrich.com]

- 2. This compound = 96.0 GC sum of enantiomers 45791-36-4 [sigmaaldrich.com]

- 3. (R)-(+)-1-(4-溴苯基)乙胺 ChiPros®, produced by BASF, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

Synthesis of (R)-(+)-1-(4-Bromophenyl)ethylamine from 1-(4-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details methodologies for the stereoselective synthesis of (R)-(+)-1-(4-Bromophenyl)ethylamine from the prochiral ketone, 1-(4-bromophenyl)ethanone. Chiral amines are critical building blocks in the pharmaceutical industry, and the synthesis of enantiomerically pure forms is of paramount importance. This document outlines three primary strategies to achieve this transformation: asymmetric reductive amination, classical chiral resolution of the racemic amine, and a two-step synthesis involving an oxime intermediate followed by asymmetric reduction. Each section provides detailed experimental protocols, quantitative data, and visual representations of the workflows and mechanisms.

Asymmetric Reductive Amination

Asymmetric reductive amination represents a highly efficient, atom-economical approach for the direct conversion of ketones to chiral amines. This one-pot reaction involves the in-situ formation of an imine from the ketone and an ammonia source, which is then asymmetrically reduced by a chiral catalyst.

While a specific protocol for the direct asymmetric reductive amination of 1-(4-bromophenyl)ethanone using an ammonia source was not found in the immediate search, a general and effective method for aryl ketones utilizes iridium-based catalysts. The following protocol is adapted from established procedures for similar substrates and is expected to provide high enantioselectivity.

Experimental Protocol: Asymmetric Reductive Amination

Objective: To synthesize this compound via direct asymmetric reductive amination.

Reagents and Materials:

-

1-(4-bromophenyl)ethanone

-

Ammonium formate or ammonia source

-

[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

-

(R)-f-Binaphane or a similar chiral phosphine ligand

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Iodine (I₂)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Hydrogen gas (H₂)

-

Standard glassware for inert atmosphere reactions

-

High-pressure autoclave

Procedure:

-

In a glovebox, a high-pressure autoclave is charged with [Ir(COD)Cl]₂ and the chiral ligand (e.g., (R)-f-Binaphane) in anhydrous DCM to form the chiral catalyst in situ.

-

1-(4-bromophenyl)ethanone, an ammonia source (e.g., ammonium formate), Ti(OiPr)₄, and a catalytic amount of I₂ are added to the autoclave.

-

The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 1000 psi).

-

The reaction mixture is stirred at room temperature for a specified duration (e.g., 12-24 hours).

-

Upon completion, the autoclave is carefully depressurized.

-

The reaction mixture is filtered through a pad of silica gel, eluting with a suitable solvent mixture (e.g., ethyl acetate/hexanes).

-

The solvent is removed under reduced pressure to yield the crude product.

-

The enantiomeric excess (e.e.) of the product is determined by chiral HPLC analysis.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 1-(4-bromophenyl)ethanone | N/A |

| Product | This compound | N/A |

| Catalyst System | Ir-f-Binaphane complex | General Method |

| Additives | Ti(OiPr)₄, I₂ | General Method |

| Expected Yield | >90% | General Method |

| Expected e.e. | up to 96% | General Method |

Visualization

Caption: Asymmetric Reductive Amination Workflow.

Chiral Resolution of Racemic 1-(4-Bromophenyl)ethylamine

Chiral resolution is a classical and robust method for separating enantiomers. This technique involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. The desired enantiomer is then recovered by decomposing the salt.

Experimental Protocol: Chiral Resolution with (R)-Mandelic Acid

Objective: To resolve racemic 1-(4-bromophenyl)ethylamine to obtain the (R)-enantiomer.

Reagents and Materials:

-

Racemic 1-(4-bromophenyl)ethylamine

-

(R)-Mandelic acid

-

Isopropanol

-

Ethanol

-

4M Sodium hydroxide solution

-

Dichloromethane

-

Standard laboratory glassware

Procedure:

-

Dissolve 600 g of (R)-mandelic acid in a mixture of 2900 ml of isopropanol and 1500 ml of ethanol. Heat the mixture to 60°C to ensure complete dissolution.

-

Slowly add 790 g of racemic 1-(4-bromophenyl)ethylamine to the solution. Note that this is an exothermic reaction.

-

Allow the solution to cool to room temperature and then stir overnight.

-

Collect the resulting crystalline solid by filtration and dry to obtain the diastereomeric salt.

-

Recrystallize the salt from a mixture of isopropanol and ethanol to improve diastereomeric purity.

-

Dissolve the purified salt in water and neutralize with 4M sodium hydroxide solution until basic.

-

Extract the liberated amine with dichloromethane (3x).

-

Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the this compound as a colorless liquid.

Data Presentation

| Parameter | Value |

| Starting Material | Racemic 1-(4-bromophenyl)ethylamine |

| Resolving Agent | (R)-Mandelic acid |

| Final Product | This compound |

| Overall Yield | 33% |

Visualization

Caption: Chiral Resolution Workflow.

Synthesis via Oxime Intermediate and Asymmetric Reduction

This two-step approach involves the initial conversion of the ketone to its corresponding oxime, followed by an asymmetric reduction of the C=N double bond to yield the chiral amine. This method avoids the direct use of ammonia and can offer high enantioselectivity with the appropriate chiral catalyst.

Experimental Protocol: Synthesis of 1-(4-bromophenyl)ethanone oxime

Objective: To synthesize the oxime intermediate from the starting ketone.

Reagents and Materials:

-

1-(4-bromophenyl)ethanone

-

Hydroxylamine hydrochloride

-

Pyridine

-

Denatured ethanol

-

Standard laboratory glassware

Procedure:

-

In a round-bottomed flask, charge 1-(4-bromophenyl)ethanone (1 equiv), hydroxylamine hydrochloride (2.1 equiv), and denatured ethanol.

-

Cool the flask in an ice-water bath and add pyridine (1.85 equiv) dropwise.

-

Remove the ice bath and heat the reaction mixture in an oil bath at 85°C for 1 hour.

-

Cool the reaction mixture to room temperature and then place it in an ice-water bath for 30 minutes to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold ethanol and then with water.

-

Dry the product under vacuum to obtain 1-(4-bromophenyl)ethanone oxime.

Experimental Protocol: Asymmetric Hydrogenation of the Oxime

Objective: To asymmetrically reduce the oxime to the (R)-amine.

Reagents and Materials:

-

1-(4-bromophenyl)ethanone oxime

-

RuCl(p-cymene)[(S,S)-TsDPEN] or similar chiral Ruthenium catalyst

-

Formic acid/triethylamine azeotrope (as a hydrogen source)

-

Methanol or other suitable solvent

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 1-(4-bromophenyl)ethanone oxime in the chosen solvent.

-

Add the chiral Ruthenium catalyst.

-

Add the formic acid/triethylamine azeotrope.

-

Heat the reaction mixture at a specified temperature (e.g., 40-60°C) for the required duration (e.g., 12-24 hours).

-

After cooling to room temperature, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

-

Determine the enantiomeric excess by chiral HPLC.

Data Presentation

Oxime Formation:

| Parameter | Value |

| Starting Material | 1-(4-bromophenyl)ethanone |

| Product | 1-(4-bromophenyl)ethanone oxime |

| Yield | High (typically >90%) |

Asymmetric Hydrogenation (Adapted from similar substrates):

| Parameter | Value |

| Starting Material | 1-(4-bromophenyl)ethanone oxime |

| Product | This compound |

| Catalyst | Chiral Ruthenium Complex |

| Expected Yield | Good to excellent |

| Expected e.e. | >90% |

Visualization

Caption: Synthesis via Oxime Intermediate.

Conclusion

This guide has presented three distinct and effective strategies for the synthesis of the valuable chiral intermediate, this compound, from 1-(4-bromophenyl)ethanone. The choice of method will depend on factors such as the desired scale of the reaction, cost of reagents and catalysts, and the required level of enantiopurity. Asymmetric reductive amination offers an elegant and direct route, while chiral resolution provides a reliable, albeit potentially lower-yielding, classical approach. The two-step synthesis via an oxime intermediate allows for a modular approach to the final asymmetric reduction. Each method, when optimized, is capable of producing the target compound with high enantiomeric purity, suitable for applications in pharmaceutical research and development.

Enantioselective Synthesis of (R)-(+)-1-(4-Bromophenyl)ethylamine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-(+)-1-(4-Bromophenyl)ethylamine is a crucial chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its stereochemical purity is often paramount to the biological activity and safety of the final product. This technical guide provides a comprehensive overview of the principal methods for the enantioselective synthesis of this key intermediate, focusing on classical resolution, enzymatic kinetic resolution, and asymmetric transfer hydrogenation. Detailed experimental protocols, comparative quantitative data, and workflow visualizations are presented to assist researchers in selecting and implementing the most suitable synthetic strategy.

Overview of Synthetic Strategies

The enantioselective synthesis of this compound can be broadly categorized into three main approaches:

-

Classical Resolution: This method involves the separation of a racemic mixture of the amine by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

-

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer of the racemic amine at a much faster rate than the other, allowing for the separation of the unreacted (R)-enantiomer from the acylated (S)-enantiomer.

-

Asymmetric Synthesis: This approach involves the direct conversion of a prochiral precursor, such as 4-bromoacetophenone, into the desired enantiomerically enriched amine using a chiral catalyst. Asymmetric transfer hydrogenation is a prominent and highly efficient method in this category.

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a basis for comparison of their efficiency and effectiveness.

| Method | Reagent/Catalyst | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |

| Classical Resolution | (R)-(-)-Mandelic Acid | (±)-1-(4-Bromophenyl)ethylamine | ~33% (theoretical max 50%) | >98% | Simple, inexpensive reagents | Low theoretical yield, laborious |

| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CAL-B) / Ethyl Acetate | (±)-1-(4-Bromophenyl)ethylamine | ~45% (theoretical max 50%) | >99% | High enantioselectivity, mild conditions | Limited to 50% yield, requires separation |

| Asymmetric Transfer Hydrogenation | [RuCl(p-cymene)((S,S)-TsDPEN)] / HCOOH:NEt₃ | 4-Bromoacetophenone | >95% | >98% | High yield and enantioselectivity | Requires specialized catalyst and inert atmosphere |

Experimental Protocols

Classical Resolution using (R)-(-)-Mandelic Acid

This method relies on the fractional crystallization of diastereomeric salts formed between the racemic amine and a chiral acid.

Protocol:

-

Dissolve racemic 1-(4-bromophenyl)ethylamine (1 equivalent) in a suitable solvent such as a mixture of isopropanol and ethanol.

-

Add a solution of (R)-(-)-mandelic acid (0.5 to 1.0 equivalents) in the same solvent system to the amine solution, with gentle heating to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature and then stand for several hours, often overnight, to facilitate the crystallization of the less soluble diastereomeric salt, the (R)-amine-(R)-mandelic acid salt.

-

Collect the crystalline solid by vacuum filtration and wash with a small amount of cold solvent.

-

To improve diastereomeric purity, the collected salt can be recrystallized from the same solvent system.

-

Treat the purified diastereomeric salt with an aqueous base (e.g., 4M NaOH) to neutralize the mandelic acid and liberate the free this compound.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane), combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)

This protocol utilizes the high enantioselectivity of CAL-B to acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.

Protocol:

-

To a flask containing a suitable organic solvent (e.g., toluene or methyl tert-butyl ether), add racemic 1-(4-bromophenyl)ethylamine (1 equivalent).

-

Add an acylating agent, such as ethyl acetate or ethyl methoxyacetate (1 to 2.5 equivalents).

-

Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture (typically 10-50 mg per mmol of substrate).

-

Stir the suspension at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

-

Once the desired conversion is achieved, remove the immobilized enzyme by filtration.

-

The resulting mixture contains the unreacted this compound and the acylated (S)-amide.

-

Separate the amine from the amide by acid-base extraction. Acidify the mixture to protonate the remaining amine, extract the neutral amide with an organic solvent, and then basify the aqueous layer to recover the free (R)-amine by extraction.

-

Dry the organic extract containing the (R)-amine and concentrate it under reduced pressure.

Asymmetric Transfer Hydrogenation of 4-Bromoacetophenone

This highly efficient method directly synthesizes the target (R)-amine from the corresponding ketone using a chiral ruthenium catalyst.

Protocol:

-

In an inert atmosphere (e.g., under argon or nitrogen), charge a reaction vessel with the chiral catalyst, such as [RuCl(p-cymene)((S,S)-TsDPEN)] (0.5-2 mol%).

-

Add a degassed azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) as the hydrogen source.

-

Add 4-bromoacetophenone (1 equivalent) to the reaction mixture.

-

Stir the reaction at a specified temperature (e.g., 25-40 °C) and monitor its progress by TLC, GC, or HPLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Visualized Workflows

The following diagrams illustrate the logical flow of each synthetic methodology.

Caption: Workflow for Classical Resolution.

Technical Guide: Safety and Handling of (R)-(+)-1-(4-Bromophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (R)-(+)-1-(4-Bromophenyl)ethylamine (CAS RN: 45791-36-4). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory and research setting.

Chemical and Physical Properties

This compound is a chiral amine used as a building block in the synthesis of biologically active molecules.[1] Its physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BrN | [2][3] |

| Molecular Weight | 200.08 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Density | 1.390 g/mL at 20 °C | [1] |

| Melting Point | -25 °C | [2] |

| Boiling Point | 258.9 °C at 760 mmHg | [2] |

| Flash Point | 110.4 °C | [2] |

| Refractive Index | n20/D 1.566 | [3] |

| Solubility | No data available | [5] |

Hazard Identification and Classification

This compound is classified as hazardous.[2] The GHS hazard classifications are outlined below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3][5] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[5] |

| Aquatic Hazard (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects.[3][5] |

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure the stability of the compound.

Handling

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe mist, vapors, or spray.[2]

-

Use only in a well-ventilated area or under a chemical fume hood.[5]

-

Wash hands and any exposed skin thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[6]

-

Handle under an inert gas like argon as the substance is air sensitive.[3][4]

Storage

-

Store in a tightly closed container.[7]

-

Keep in a dry, cool, and well-ventilated place.[4]

-

Store away from strong oxidizing agents.[7]

-

Store locked up.[2]

-

Keep refrigerated.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch). Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3][8] |

| Hand Protection | Wear appropriate protective gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[8] |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance handled.[2][3] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type ABEK (EN14387) respirator filter is recommended.[9] |

Emergency Procedures

First Aid Measures

Immediate medical attention is required in case of exposure.[2]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[2]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. Immediately call a POISON CENTER or doctor/physician.[2]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor/physician.[2]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and hydrogen halides.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full firefighting turnout gear.[7]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Evacuate personnel to safe areas.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

-

Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[2][3]

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the safety evaluation of this specific compound are not publicly available. However, standardized methodologies are employed for toxicity testing.

General Protocol for Acute Oral Toxicity (e.g., OECD Guideline 423)

Acute oral toxicity studies are generally conducted to determine the short-term adverse effects of a substance following a single oral dose.

-

Animal Selection: Typically, young adult rats or mice of a single sex (usually females, as they are often slightly more sensitive) are used.

-

Dosage: A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome of this first step determines the dosage for the next group.

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Diagrams

The following diagrams illustrate key safety and logical workflows.

Caption: General workflow for handling this compound.

Caption: First aid procedures for exposure to this compound.

Caption: Logical steps for responding to a spill of this compound.

Signaling Pathways

Based on the conducted searches of publicly available safety and toxicological literature, no specific information regarding the signaling pathways affected by this compound has been identified. This compound is primarily used as a chiral intermediate in the synthesis of other molecules, and its own biological activity and mechanisms of action may not be extensively studied or reported.[1]

Disclaimer

This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound = 96.0 GC sum of enantiomers 45791-36-4 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. (R)-(+)-1-(4-溴苯基)乙胺 ≥96.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. This compound (≥96.0% (sum of enantiomers, GC)) - Amerigo Scientific [amerigoscientific.com]

Thermodynamic Properties of (R)-(+)-1-(4-Bromophenyl)ethylamine: A Technical Guide

This technical guide provides a comprehensive overview of the core thermodynamic properties of (R)-(+)-1-(4-Bromophenyl)ethylamine, a chiral amine widely utilized as a building block in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its physical characteristics.

Core Thermodynamic Data

The following table summarizes the key thermodynamic and physical properties of this compound. This data is essential for its application in chemical reactions, process design, and quality control.

| Property | Value | Conditions |

| Melting Point | -25 °C | |

| Boiling Point | 258.9 °C | at 760 mmHg |

| Density | 1.390 g/mL | at 20 °C |

| Refractive Index | 1.566 | at 20 °C (n20/D) |

| Specific Optical Rotation | +20.5 ± 1° | c = 3% in methanol, at 20°C (D line) |

| Vapor Pressure | 0.0134 mmHg | at 25 °C |

| Flash Point | 110.4 °C | |

| pKa (Predicted) | 8.82 ± 0.10 |

Experimental Protocols

While specific experimental documentation for the determination of the above properties for this compound is not publicly detailed, the following are standardized methodologies widely accepted and likely employed for their measurement.

Melting Point Determination (Capillary Method)

The melting point of this compound, being below room temperature, is technically a freezing point. The determination would follow the principles of the capillary method in reverse or by using a cryostat.

-

Sample Preparation: A small amount of the liquid sample is introduced into a glass capillary tube, which is then sealed.

-

Apparatus: A cryostat or a specialized low-temperature melting point apparatus is used.

-

Procedure: The sample is cooled at a controlled rate. The temperature at which the liquid solidifies is recorded as the freezing (melting) point. For substances that are liquid at room temperature, this is often determined by observing the temperature at which the last crystal melts upon slow warming after freezing.

Boiling Point Determination (Thiele Tube Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The Thiele tube method is a common and effective technique for this measurement.[1]

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted into the test tube.

-

Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[1]

-

Procedure: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as bubbles. As the temperature rises, the vapor of the sample eventually fills the capillary tube. The heating is then stopped, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[1]

Density Measurement (Pycnometer or Digital Density Meter)

The density of a liquid can be accurately determined using a pycnometer or a digital density meter, with methods such as ASTM D1217 (Bingham Pycnometer) or ASTM D4052 (Digital Density Meter) being standard.[2][3][4]

-

Sample Preparation: The liquid sample is equilibrated to the desired temperature (e.g., 20 °C).

-

Apparatus: A calibrated pycnometer of a known volume or a digital density meter is used.

-

Procedure (Pycnometer): The empty pycnometer is weighed. It is then filled with the sample, ensuring no air bubbles are present, and weighed again. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Procedure (Digital Density Meter): The instrument's measurement cell is filled with the sample. The instrument measures the oscillation frequency of a U-tube containing the sample, which is directly related to its density.[3]

Refractive Index Measurement (Abbe Refractometer)

The refractive index, a measure of how light propagates through a substance, is a characteristic physical property. ASTM D1218 is a standard test method for determining the refractive index of hydrocarbon liquids, and similar principles apply to other organic liquids.[5][6]

-

Sample Preparation: A few drops of the liquid sample are required. The sample should be free of any suspended solids or water.

-

Apparatus: An Abbe refractometer is commonly used. The instrument is calibrated using a standard of known refractive index.

-

Procedure: A small amount of the sample is placed on the prism of the refractometer. The instrument's optics are adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.

Specific Optical Rotation Measurement (Polarimetry)

As a chiral molecule, this compound rotates the plane of polarized light. The specific rotation is a standardized measure of this property, as detailed in USP General Chapter <781>.[7][8]

-

Sample Preparation: A solution of the compound is prepared at a known concentration (c) in a specified solvent (e.g., 3% in methanol).

-

Apparatus: A polarimeter is used for the measurement. The instrument is first calibrated or zeroed with the pure solvent.

-

Procedure: The prepared solution is placed in a polarimeter cell of a known path length (l). The observed optical rotation (α) is measured at a specific wavelength of light (typically the sodium D-line, 589 nm) and a controlled temperature. The specific rotation [α] is calculated using the formula: [α] = α / (l * c)

Workflow for Thermodynamic Property Determination

The following diagram illustrates the general workflow for the experimental determination of the thermodynamic properties of a liquid organic compound like this compound.

Caption: Workflow for determining thermodynamic properties.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. â©781⪠Optical Rotation [doi.usp.org]

- 8. uspbpep.com [uspbpep.com]

An In-depth Technical Guide to (R)-(+)-1-(4-Bromophenyl)ethylamine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-1-(4-Bromophenyl)ethylamine is a critical chiral building block in modern medicinal chemistry, most notably for its role as a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI), sertraline. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this versatile compound. Detailed experimental protocols for both the synthesis of the racemic mixture and its subsequent chiral resolution are presented, alongside a thorough compilation of its physicochemical properties. Furthermore, this document elucidates the mechanism of action of sertraline, the primary downstream application of this compound, through a detailed signaling pathway diagram.

Introduction and Historical Context

The precise "discovery" of this compound is not marked by a singular event but is rather embedded in the broader history of chiral amine synthesis and resolution. The significance of enantiomerically pure compounds in pharmacology became increasingly apparent throughout the 20th century, driving the development of methods to isolate specific stereoisomers. The classical method of resolving racemic mixtures by forming diastereomeric salts with a chiral resolving agent, a technique pioneered by Louis Pasteur in the mid-19th century, remains a cornerstone of chiral chemistry.[1] The application of these principles to a vast array of synthetic amines, including 1-(4-bromophenyl)ethylamine, has enabled the production of enantiopure intermediates essential for the development of stereospecific pharmaceuticals. This compound's importance surged with the discovery and development of sertraline, where the (R)-enantiomer is a crucial component for achieving the desired therapeutic effect.

Physicochemical and Spectroscopic Data

A comprehensive summary of the quantitative data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀BrN | [2] |

| Molecular Weight | 200.08 g/mol | |

| Appearance | Clear colorless liquid | [2] |

| Melting Point | -25 °C | [2] |

| Boiling Point | 258.9 °C at 760 mmHg | [2] |

| Density | 1.390 g/mL at 20 °C | [3] |

| Refractive Index (n20/D) | 1.566 | [2] |

| Optical Rotation ([α]20/D) | +20.5 ± 1°, c = 3% in methanol | |

| pKa | 8.82 ± 0.10 (Predicted) | [2] |

| Flash Point | 110.4 °C | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks/Shifts (ppm) |

| ¹H NMR (CDCl₃) | δ 7.41 (d, J=8.4 Hz, 2H), 7.15 (d, J=8.4 Hz, 2H), 4.11 (q, J=6.6 Hz, 1H), 1.63 (s, 2H), 1.34 (d, J=6.6 Hz, 3H) |

| ¹³C NMR (CDCl₃) | δ 145.4, 131.4, 127.8, 120.3, 50.7, 25.4 |

Experimental Protocols

Synthesis of Racemic 1-(4-Bromophenyl)ethylamine

The synthesis of the racemic precursor is typically achieved through the reductive amination of 4-bromoacetophenone.[4][5]

Workflow for the Synthesis of Racemic 1-(4-Bromophenyl)ethylamine

Caption: Synthesis of the racemic amine from 4-bromoacetophenone.

Detailed Methodology:

-

Imine Formation: To a solution of 4-bromoacetophenone (1 equivalent) in a suitable solvent such as methanol, an excess of an ammonia source (e.g., ammonium acetate or aqueous ammonia) is added.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude racemic 1-(4-bromophenyl)ethylamine. Purification can be achieved by distillation under reduced pressure.

Chiral Resolution of (±)-1-(4-Bromophenyl)ethylamine

The classical resolution using a chiral acid, such as (R)-(-)-mandelic acid, is a well-established method to obtain the desired (R)-(+)-enantiomer.[3]

Workflow for Chiral Resolution

Caption: Classical resolution of the racemic amine.

Detailed Methodology:

-

Diastereomeric Salt Formation: (R)-(-)-mandelic acid (approximately 0.5-1.0 equivalents) is dissolved in a heated mixture of isopropanol and ethanol. The racemic 1-(4-bromophenyl)ethylamine is then slowly added to this solution.[3]

-

Fractional Crystallization: The mixture is allowed to cool to room temperature with continuous stirring, leading to the precipitation of the less soluble diastereomeric salt, which is the (R)-amine-(R)-acid salt. The crystals are collected by filtration.[3]

-

Recrystallization (Optional): To enhance the enantiomeric purity, the collected crystals can be redissolved in a hot solvent mixture and recrystallized.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base, such as aqueous sodium hydroxide (NaOH), to neutralize the mandelic acid and liberate the free amine.[3]

-

Extraction and Isolation: The free this compound is extracted into an organic solvent (e.g., dichloromethane). The organic extracts are combined, dried, and the solvent is evaporated to yield the enantiomerically pure product.[3]

Application in Drug Development: Sertraline

This compound is a pivotal intermediate in the industrial synthesis of sertraline, a widely prescribed antidepressant. The specific stereochemistry of this precursor is essential for the final drug's efficacy and safety profile.

Sertraline's Mechanism of Action: A Signaling Pathway

Sertraline functions as a selective serotonin reuptake inhibitor (SSRI).[6][7][8][[“]] Its primary therapeutic effect is achieved by blocking the serotonin transporter (SERT) protein in the presynaptic neuron. This inhibition leads to an increased concentration of the neurotransmitter serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[6][7]

Signaling Pathway of Sertraline

Caption: Sertraline blocks serotonin reuptake at the synapse.

Conclusion

This compound stands as a testament to the critical role of chiral chemistry in modern drug development. Its efficient synthesis and resolution have enabled the large-scale production of essential medications like sertraline. This technical guide has provided a detailed overview of its history, properties, synthesis, and a key application, offering valuable insights for researchers and professionals in the pharmaceutical sciences. The continued exploration of stereoselective synthesis and resolution techniques will undoubtedly lead to the discovery of new and improved therapeutic agents, with chiral amines like this compound continuing to be indispensable tools in this endeavor.

References